N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide
Description
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17) |
InChI Key |
CRZZRSWETKBGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |
solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-hydroxyphenylacetic acid+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Findings:
Structural Differences: The target compound’s hydrazinyl group distinguishes it from simpler acetamides like paracetamol. This group may enhance metal-chelation or redox activity ().
Thiazole-Pyrazole Hybrids: Exhibit broad-spectrum antimicrobial activity (e.g., 8f in inhibits Staphylococcus aureus). The target compound’s hydrazinyl group could modulate similar effects but requires validation. Benzotriazole Derivatives: Antioxidant activity (e.g., compound 73 in ) is linked to radical scavenging via phenolic and triazole groups.
Physicochemical Properties: Solubility: The hydrazinyl group in the target compound may improve aqueous solubility compared to non-polar analogs like N-(4-ethoxyphenyl)-3-oxobutanamide. Stability: Hydrazine derivatives are prone to oxidation, unlike stable acetamides such as paracetamol ().
Synthetic Routes: The target compound is synthesized via hydrazine-mediated nucleophilic substitution (), whereas paracetamol is produced through acetylation of 4-aminophenol ().
Biological Activity
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide, with CAS Number 1355217-85-4, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound consists of a hydrazinyl group attached to a hydroxyphenyl moiety and an acetamide functional group. The molecular formula is C16H17N3O3, and it has a molecular weight of approximately 299.33 g/mol. The presence of the hydroxyl group on the phenyl ring contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 1355217-85-4 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate acylating agents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Antioxidant Activity
The compound has also demonstrated antioxidant activity, attributed to the presence of the hydroxyphenyl group. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to numerous diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively.
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of various hydrazine derivatives against Pseudomonas aeruginosa. The results indicated that this compound exhibited an IC50 value comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, researchers assessed the radical scavenging ability of this compound using DPPH and ABTS assays. The compound showed significant activity with IC50 values indicating strong potential as an antioxidant .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide?
Answer:
The synthesis typically involves coupling a hydrazinyl-containing precursor with a 4-hydroxyphenylacetamide derivative. A validated approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent in dichloromethane, with triethylamine as a base, followed by slow evaporation for crystallization . Optimization of reaction conditions (e.g., temperature at 273 K, stoichiometric ratios) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity, as confirmed by NMR and mass spectrometry .
Advanced: How can researchers address discrepancies in crystallographic data arising from multiple conformers in the asymmetric unit?
Answer:
When three distinct conformers are present in the asymmetric unit (as observed in related acetamide derivatives), SHELXL refinement with hydrogen atoms placed in calculated positions is recommended . Key steps include:
- Analyzing R22(10) hydrogen-bonded dimers to assess intermolecular interactions.
- Comparing dihedral angles between aromatic and heterocyclic rings (e.g., 44.5°–77.5° variations in dichlorophenyl-pyrazolyl systems) to identify steric repulsion or rotational barriers .
- Validating refinement using residual electron density maps and thermal displacement parameters. Contradictions in packing motifs may require re-evaluation of space group assignments or solvent effects.
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm the hydrazinyl and acetamide moieties, with characteristic shifts for aromatic protons (~6.8–7.2 ppm) and carbonyl groups (~168–170 ppm) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles (e.g., C=O at ~1.22 Å, N–H at ~0.88 Å), validated against SHELX-refined models .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments, ensuring synthetic accuracy .
Advanced: How can researchers design experiments to evaluate the antioxidant potential of this compound?
Answer:
- Griess Reaction Assay: Quantify nitric oxide (NO) scavenging activity by measuring nitrite concentration reduction. Structural analogs like 2-(1H-benzotriazol-1-yl)-N-(4-hydroxyphenyl)acetamide show IC values in the 10–50 µM range, providing a benchmark .
- DPPH Radical Scavenging: Monitor absorbance decay at 517 nm. Hydrazinyl groups enhance radical stabilization, but steric hindrance from the 1-oxopropan-2-yl chain may require dose-response optimization .
- Comparative Studies: Use paracetamol (N-(4-hydroxyphenyl)acetamide) as a control to isolate the hydrazinyl group’s contribution to antioxidant efficacy .
Advanced: What computational strategies predict the compound’s binding interactions with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina): Dock the compound into active sites (e.g., cyclooxygenase-2) using the hydrazinyl group as a hydrogen-bond donor. Validate with free energy calculations (ΔG < -7 kcal/mol suggests strong binding) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns, analyzing RMSD (<2 Å) and binding pocket hydration.
- SAR Analysis: Compare with sulfonamide analogs to identify substituents (e.g., 4-hydroxyphenyl vs. chlorophenyl) that modulate affinity .
Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
- Steric Effects: The 1-oxopropan-2-yl chain creates a bulky environment, reducing accessibility to the acetamide carbonyl. Use bulky bases (e.g., DBU) to enhance nucleophile attack .
- Electronic Effects: Electron-withdrawing substituents on the 4-hydroxyphenyl ring (e.g., -NO) increase electrophilicity, accelerating substitution. Hammett plots (σ values) quantify this relationship .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields compared to dichloromethane .
Basic: What are the critical considerations for ensuring reproducibility in crystallographic studies of this compound?
Answer:
- Crystallization Conditions: Use slow evaporation in methylene chloride to obtain high-quality crystals. Monitor solvent ratios to avoid polymorphism .
- Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Validation Tools: Employ PLATON or Mercury to check for missed symmetry or twinning, common in multi-conformer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
